N-(3-bromophenyl)hydrazinecarbothioamide
Description
Structure
2D Structure
Properties
IUPAC Name |
1-amino-3-(3-bromophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPPIIPCKZAUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427702 | |
| Record name | N-(3-Bromophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116567-17-0 | |
| Record name | N-(3-Bromophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)hydrazinecarbothioamide typically involves the reaction of 3-bromoaniline with thiocarbohydrazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: N-(3-bromophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
N-(3-bromophenyl)hydrazinecarbothioamide is primarily utilized as a reagent in organic synthesis. It facilitates the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. The compound can be synthesized by reacting 3-bromoaniline with thiocarbohydrazide under controlled conditions, typically in solvents like ethanol or methanol at elevated temperatures.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to sulfoxides or sulfones | Hydrogen peroxide, KMnO4 |
| Reduction | Forms corresponding amine derivatives | NaBH4, LiAlH4 |
| Substitution | Bromine can be replaced by other nucleophiles | Sodium methoxide, K-tert-butoxide |
Biological Applications
Antitubercular Activity
Recent studies have indicated that derivatives of hydrazinecarbothioamide exhibit potent antitubercular activity. For instance, compounds synthesized with the hydrazinecarbothioamide scaffold demonstrated significant inhibition against Mycobacterium tuberculosis (MIC values ranging from 3.9 to 7.81 μg/mL). This activity is attributed to their ability to inhibit mycolic acid biosynthesis, a crucial component of the bacterial cell wall .
Table 2: Antitubercular Activity of Hydrazinecarbothioamide Derivatives
| Compound ID | MIC (μg/mL) | Reference Drug Comparison |
|---|---|---|
| 5a | 3.9 | Rifampicin |
| 5b | 7.81 | Isoniazid |
Antifungal Properties
In addition to its antitubercular properties, this compound has shown significant antifungal activity against Candida albicans, with MIC values as low as 1.56 μg/mL for certain derivatives. The presence of halogen atoms in specific positions on the phenyl ring enhances this activity .
Future Directions and Research Opportunities
Given its promising biological activities, further research into this compound could focus on:
- Development of Novel Derivatives: Exploring modifications to enhance potency and selectivity against target pathogens.
- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects.
- Clinical Trials: Evaluating safety and efficacy in clinical settings for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-chlorophenyl)hydrazinecarbothioamide (Compound 17, )
- Structure : 3-chloro substitution on the phenyl ring.
- Antimicrobial Activity : Exhibited 75% yield and moderate activity against bacterial strains, with IR peaks at 3281 cm⁻¹ (NH stretch) and 1172 cm⁻¹ (C=S stretch) .
- Melting Point: 198–200°C, higher than non-halogenated analogs, suggesting enhanced stability due to Cl’s electron-withdrawing nature.
N-(3-fluorophenyl)hydrazinecarbothioamide (Compound 3k, )
- Structure : 3-fluoro substitution.
- Anticancer Potential: Demonstrated 78% yield and a melting point of 228–230°C, with purity >95% .
- Comparison : Fluorine’s smaller atomic radius and electronegativity may improve membrane permeability compared to bromine.
N-(4-chlorophenyl)hydrazinecarbothioamide (Compound 3l, )
- Structure : 4-chloro substitution.
- Activity : Higher purity (99.3%) and melting point (214–216°C) than the 3-bromo analog, suggesting para-substitution enhances crystallinity .
Impact of Electron-Donating vs. Electron-Withdrawing Groups
N-(4-methoxyphenyl)hydrazinecarbothioamide (Compound 3e, )
- Structure : 4-methoxy group (electron-donating).
- Antiproliferative Activity : IC₅₀ values in low micromolar ranges against cancer cell lines.
N-(4-trifluoromethylphenyl)hydrazinecarbothioamide (Compound 27, )
Heterocyclic and Metal-Binding Derivatives
N-(pyridin-2-yl)hydrazinecarbothioamide ()
- Structure : Pyridine ring instead of phenyl.
- NLO Properties: First hyper-polarizability (β = 2.17 × 10⁻³⁰ cm⁵/e.s.u.) was 5.82× higher than urea, making it a promising nonlinear optical (NLO) material .
- Biological Relevance : Demonstrated metal-chelation capabilities, though biological data were less emphasized compared to phenyl analogs.
Copper(II) Complexes ()
Comparative Data Table
Biological Activity
N-(3-bromophenyl)hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and various biological evaluations.
Synthesis and Structure
This compound can be synthesized through the reaction of 3-bromophenyl hydrazine with carbon disulfide and an appropriate alkylating agent. The general synthetic route involves:
- Formation of Hydrazinecarbothioamide : The reaction of 3-bromophenyl hydrazine with carbon disulfide to form the thioamide.
- Purification : The product is typically purified by recrystallization from suitable solvents.
The structure can be confirmed using various spectroscopic methods, including NMR and mass spectrometry.
Anticancer Activity
Research indicates that derivatives of hydrazinecarbothioamides, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed effective inhibition against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The IC50 values for some derivatives were reported in the range of 13.70 µM to 47.30 µM, indicating promising potential as anticancer agents .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies showed that certain derivatives displayed significant activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 1.56 μg/mL for some derivatives, suggesting strong antibacterial activity .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 1 | 50 | Antibacterial |
| 2 | 1.56 | Antifungal |
| 3 | 30 | Anticancer |
Enzyme Inhibition
In addition to its anticancer and antimicrobial effects, this compound has been investigated for its ability to inhibit various enzymes. For instance, studies have highlighted its potential as an aldose reductase inhibitor, which is relevant in the context of diabetic complications .
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:
- Inhibition of DHFR : By inhibiting DHFR, the compound disrupts folate metabolism, which is essential for DNA synthesis and cellular proliferation.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
Case Studies
Several case studies have illustrated the effectiveness of hydrazinecarbothioamides in various biological contexts:
- Case Study on Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells, where it was found to induce apoptosis and halt cell cycle progression at the S phase .
- Antibacterial Efficacy : In a comparative study against standard antibiotics, derivatives exhibited comparable or superior inhibition zones against Pseudomonas aeruginosa and Staphylococcus aureus, reinforcing their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-bromophenyl)hydrazinecarbothioamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of 3-bromophenyl isothiocyanate with hydrazine hydrate in polar solvents like ethanol or isopropanol under acidic catalysis (e.g., acetic acid) . Optimization involves controlling stoichiometry (1:1 molar ratio), temperature (0–5°C in ice baths to minimize side reactions), and purification via column chromatography (e.g., PE:EE 4:1) or recrystallization from ethanol-DMF mixtures . Yield improvements (80–95%) are achieved by slow addition of reagents and inert atmosphere use to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Confirm hydrazinecarbothioamide backbone via NH protons (δ 9.5–10.3 ppm) and thiocarbonyl carbon (δ ~175–180 ppm) . Aromatic protons in the 3-bromophenyl group appear as multiplet signals (δ 7.3–7.8 ppm) .
- FTIR : Identify C=S (1200–1250 cm⁻¹), N-H (3150–3350 cm⁻¹), and C=N (1580–1600 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 366.30) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate molecular weight .
Q. How can researchers screen the biological activity of these compounds, and what assays are recommended for initial evaluation?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on melanoma (MeW-164) or other cancer cell lines, with IC₅₀ calculations. Dose-response curves (1–100 μM) and comparison to cisplatin as a positive control are critical .
- Antimicrobial Screening : Broth microdilution assays against S. aureus or E. coli (MIC values) with 24–48 hr incubation .
- DNA Interaction Studies : UV-Vis titration or ethidium bromide displacement assays to assess intercalation or groove-binding affinity .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the arylidene group influence biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) : Enhance anticancer activity by increasing electrophilicity and DNA-binding affinity. For example, 4-CF₃ substitution in analogs improves IC₅₀ values by 30% compared to methoxy derivatives .
- Steric Effects : Bulky groups (e.g., -OCH₃) reduce activity due to hindered target binding, as shown in molecular docking studies with topoisomerase II .
- Quantitative Analysis : Use Hammett σ constants or DFT-derived parameters (e.g., Fukui indices) to correlate substituent effects with bioactivity .
Q. What computational approaches are suitable for predicting the electronic properties and interaction mechanisms of these compounds?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. For example, a HOMO-LUMO gap <3 eV suggests strong redox activity relevant to anticancer mechanisms .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., B-DNA or EGFR kinase). Prioritize binding poses with hydrogen bonds to thiocarbonyl sulfur and bromophenyl halogen bonding .
- MD Simulations : Analyze stability of ligand-protein complexes (50 ns trajectories) with GROMACS, focusing on RMSD and binding free energy (MM-PBSA) .
Q. How can crystallographic data resolve contradictions in structural assignments from spectroscopic data?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement to confirm tautomeric forms (thione vs. thiol) and hydrogen-bonding networks. For example, a C=S bond length of ~1.68 Å vs. ~1.74 Å for C-SH distinguishes tautomers .
- Data Contradictions : If NMR suggests a thione form but IR lacks C=S stretches, crystallography can identify oxidation by-products or polymorphism .
Q. What strategies mitigate side reactions during synthesis, such as undesired cyclization or by-product formation?
- Methodological Answer :
- By-Product Analysis : Isolate and characterize by-products (e.g., N-(2-nitrophenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide) using LC-MS and 2D NMR .
- Reaction Control : Use low temperatures (0–5°C) and anhydrous conditions to suppress cyclization. Additives like molecular sieves can sequester water in condensation reactions .
- Mechanistic Studies : Employ ¹⁸O isotopic labeling or in situ FTIR to track intermediate formation .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
